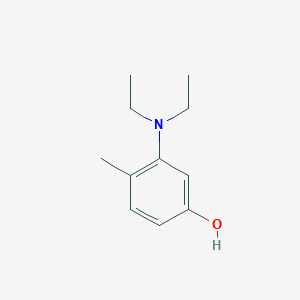
3-(Diethylamino)-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylamino)-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a diethylamino group and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-4-methylphenol can be achieved through several methods. One common approach involves the reaction of 3-(diethylamino)acetanilide with the Vilsmeier reagent . The electron-donating nature of the diethylamino group facilitates the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
3-(Diethylamino)-4-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-4-methylphenol involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The phenolic group can undergo oxidation-reduction reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(Diethylamino)phenol: Similar structure but lacks the methyl group.
4-Methylphenol: Lacks the diethylamino group.
3-(Dimethylamino)-4-methylphenol: Similar structure with a dimethylamino group instead of a diethylamino group.
Uniqueness
3-(Diethylamino)-4-methylphenol is unique due to the presence of both the diethylamino and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Biological Activity
3-(Diethylamino)-4-methylphenol, also known as DEAMP, is a compound of significant interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is an organic compound characterized by a diethylamino group attached to a methylphenol moiety. Its chemical formula is C12H17N1O, and it has a molecular weight of approximately 193.27 g/mol. The presence of the diethylamino group contributes to its basicity and potential interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of DEAMP can be attributed to several mechanisms:
- Antioxidant Activity : DEAMP has been shown to exhibit antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .
- Enzyme Inhibition : Research indicates that DEAMP may inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine .
- Antimicrobial Properties : DEAMP has demonstrated antimicrobial activity against various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents .
Case Studies
-
Antioxidant Effects :
A study evaluated the antioxidant capacity of DEAMP using in vitro assays. The results indicated that DEAMP significantly reduced lipid peroxidation levels in human cell lines, suggesting its potential as a protective agent against oxidative damage . -
Neuroprotective Effects :
In a model of neurodegeneration, DEAMP was administered to assess its neuroprotective effects. The compound improved cognitive function in treated animals and reduced markers of neuroinflammation, indicating its potential role in treating neurodegenerative diseases . -
Antimicrobial Studies :
A series of antimicrobial tests revealed that DEAMP exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within the range suitable for therapeutic applications .
Table 1: Biological Activities of this compound
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(diethylamino)-4-methylphenol |
InChI |
InChI=1S/C11H17NO/c1-4-12(5-2)11-8-10(13)7-6-9(11)3/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
DBDSFGCFMKANAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=CC(=C1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















